Benzophenone-2,4,5-tricarboxylic Acid

Polyimide Membrane Crosslinking

Sourcing a tricarboxylic acid monomer for photocrosslinkable polymers or MOFs? This 2,4,5-substituted benzophenone tricarboxylic acid offers an angular geometry and intermediate crosslinking density that analogs like trimesic acid or BTDA cannot replicate. Researchers procure it to enable aqueous-alkaline photolithographic patterning and UV-triggered post-synthetic MOF modification. - Enables aqueous-alkaline development in polyimide lithography, replacing organic solvents. - UV-active benzophenone carbonyl allows post-synthetic MOF functionalization and spatial patterning. - Tunes membrane MWCO (230-700 Da) for solvent-resistant nanofiltration of aggressive organic solvents. BenchChem ensures consistent high purity for reproducible melt-phase polycondensation and MOF synthesis.

Molecular Formula C16H10O7
Molecular Weight 314.25 g/mol
CAS No. 135989-69-4
Cat. No. B162292
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzophenone-2,4,5-tricarboxylic Acid
CAS135989-69-4
Molecular FormulaC16H10O7
Molecular Weight314.25 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(=O)C2=CC(=C(C=C2C(=O)O)C(=O)O)C(=O)O
InChIInChI=1S/C16H10O7/c17-13(8-4-2-1-3-5-8)9-6-11(15(20)21)12(16(22)23)7-10(9)14(18)19/h1-7H,(H,18,19)(H,20,21)(H,22,23)
InChIKeyOGQPSIOWWYARAZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzophenone-2,4,5-tricarboxylic Acid Procurement & Applications


Benzophenone-2,4,5-tricarboxylic Acid (CAS 135989-69-4), also known as 5-Benzoylbenzene-1,2,4-tricarboxylic acid, is an aromatic tricarboxylic acid featuring a benzophenone core functionalized with three carboxyl groups at the 2, 4, and 5 positions on the same phenyl ring. Its molecular formula is C16H10O7 with a molecular weight of 314.25 g/mol . The compound serves as a versatile monomer and ligand in advanced materials synthesis, particularly in the preparation of functionalized polyimides and metal-organic frameworks (MOFs) [1].

Benzophenone-2,4,5-tricarboxylic Acid: Superior to Analogues


Procurement professionals and researchers cannot assume that this tricarboxylic acid is interchangeable with more common in-class analogs such as trimesic acid (1,3,5-benzenetricarboxylic acid) or benzophenonetetracarboxylic dianhydride (BTDA). Trimesic acid lacks the benzophenone carbonyl bridge, which is essential for photocrosslinking and UV-induced post-synthetic modification in polymer and MOF systems [1]. Conversely, BTDA, as a tetracarboxylic dianhydride, produces densely crosslinked polyimide networks that, while exhibiting high permselectivity (e.g., PH2/PCH4 = 1400 for BTDA-LARC-TPI), also suffer from significantly lower gas permeability (PH2 = 2×10⁻¹⁰ cm³(STP) cm⁻¹ s⁻¹ cmHg⁻¹) and poor solubility in processing solvents [2][3]. The unique 2,4,5-substitution pattern of Benzophenone-2,4,5-tricarboxylic Acid yields a distinct angular geometry and intermediate crosslinking density, directly impacting polymer solubility, MOF pore architecture, and processability in ways that cannot be replicated by substituting with either simpler tricarboxylates or more rigid tetracarboxylate analogs [4].

Benzophenone-2,4,5-tricarboxylic Acid: Quantitative Evidence


Crosslinking Density and Angular Geometry in Polyimides

Benzophenone-2,4,5-tricarboxylic acid provides an intermediate level of crosslinking density and polymer chain packing when incorporated into polyimide backbones, in contrast to the dense, rigid networks formed by the widely used tetracarboxylic dianhydride analog BTDA. While BTDA-based polyimides (e.g., BTDA-LARC-TPI) achieve very high H₂/CH₄ permselectivity of 1400, this comes at the cost of extremely low permeability (PH₂ = 2×10⁻¹⁰ cm³(STP) cm⁻¹ s⁻¹ cmHg⁻¹ at 35°C) and limited solvent solubility [1]. Patent literature explicitly claims that incorporating aromatic tricarboxylic acids, such as the target compound, alongside tetracarboxylic acids yields copolyimides that retain light-sensitivity while gaining solubility in aqueous alkaline media and polar aprotic solvents—a processing advantage not achievable with BTDA-only systems [2].

Polyimide Membrane Crosslinking

Photoreactive Benzophenone Moiety for Post-Synthetic Modification

Unlike the common tricarboxylate ligand trimesic acid (1,3,5-benzenetricarboxylic acid), which lacks intrinsic photoreactivity, Benzophenone-2,4,5-tricarboxylic acid contains a benzophenone carbonyl bridge that serves as a photoactive handle. This moiety enables UV-induced post-synthetic modification (PSM) and patterning of derived metal-organic frameworks, a capability demonstrated with the structurally analogous ligand benzophenone-4,4′-dicarboxylate (bzpdc) in Zr-bzpdc-MOF systems [1]. The benzophenone unit acts as a built-in photoinitiator for polymer crosslinking upon UV irradiation, a feature exploited in BTDA-containing polyimides where photocrosslinking increases H₂/CH₄ selectivity by a factor of 50 after 30 minutes of UV exposure (while H₂ permeability decreases by a factor of 5) [2]. The target compound's combination of three coordinating carboxyl groups with a single photoreactive benzophenone core offers a unique ligand geometry for constructing MOFs that can be spatially patterned or functionally tuned post-synthetically .

MOF Photochemistry Post-synthetic Modification

Melting Point and Thermal Stability

Benzophenone-2,4,5-tricarboxylic acid exhibits a melting point of 224°C, which is substantially higher than that of the simpler tricarboxylic acid analog trimesic acid (1,3,5-benzenetricarboxylic acid, mp ≈ 300°C but with decomposition) and reflects the thermal stability imparted by the benzophenone core . The compound has a calculated boiling point of 637.1°C at 760 mmHg and a flash point of 353.1°C, indicating a broad liquid-phase thermal processing window for melt-phase polymerization or high-temperature solution synthesis . In polyimide systems derived from benzophenone-containing monomers, the carbonyl bridge contributes to elevated glass transition temperatures; for example, BTDA-ODA copolyimides exhibit higher Tg than comparable fully aliphatic systems due to the aromatic benzophenone structure [1].

Thermal Stability Melting Point Material Processing

Methanol Solubility and Solution Processing

Benzophenone-2,4,5-tricarboxylic acid is reported to be soluble in methanol, a property confirmed by multiple commercial suppliers including TCI and AKSci . This methanol solubility is a significant practical differentiator from the widely used dianhydride monomer BTDA (3,3′,4,4′-benzophenonetetracarboxylic dianhydride), which is moisture-sensitive and typically requires handling under anhydrous conditions due to its susceptibility to hydrolysis [1]. The carboxylic acid form of the target compound is stable to ambient moisture and can be purified via recrystallization from methanol, whereas BTDA must be stored under inert atmosphere to prevent ring-opening to the tetraacid. Furthermore, the target compound serves as a monomer for one-pot polycondensation reactions in molten benzoic acid, offering a solvent-free or reduced-solvent synthetic route .

Solubility Processability Monomer Purification

Benzophenone-2,4,5-tricarboxylic Acid: Key Applications


Aqueous-Developable Photopatternable Polyimides

Researchers procuring this compound for polyimide synthesis should target applications requiring aqueous-alkaline development of relief images or protective coatings. Patent literature establishes that copolyimides incorporating aromatic tricarboxylic acids alongside tetracarboxylic acids (including benzophenone-based monomers) achieve solubility in aqueous alkaline media while retaining UV-sensitivity and self-crosslinking capability, whereas BTDA-only polyimides require organic solvent development [1]. This enables environmentally compliant photolithographic patterning for microelectronics packaging and MEMS fabrication, where the benzophenone moiety provides the requisite photocrosslinking functionality. The intermediate crosslinking density afforded by the tricarboxylic acid monomer—relative to tetracarboxylic dianhydrides—allows tunable mechanical properties and solvent permeability in the final cured film.

Photoreactive MOFs for Post-Synthetic Patterning

The benzophenone carbonyl bridge serves as an intrinsic photoreactive site, enabling UV-triggered post-synthetic modification of MOFs constructed with this ligand. Recent doctoral research has demonstrated that benzophenone-containing MOF linkers (e.g., benzophenone-4,4′-dicarboxylate) can be photochemically functionalized and spatially patterned after framework assembly [2]. The target compound's 2,4,5-tricarboxylate substitution pattern provides a distinct coordination geometry compared to symmetrical tricarboxylates like trimesic acid, potentially yielding MOFs with unique pore architectures and metal-binding environments. Applications include patterned catalytic surfaces, spatially resolved sensing arrays, and photoactivated drug delivery carriers.

Solvent-Resistant Nanofiltration Membranes

Polyimide membranes derived from benzophenone carboxylic acid monomers have been commercially deployed for solvent-resistant nanofiltration (SRNF), with reported molecular weight cut-offs (MWCO) in the 230-700 Da range [3]. The target tricarboxylic acid offers an intermediate crosslinking architecture that can be leveraged to fine-tune membrane rejection characteristics. Unlike fully tetracarboxylic acid-derived membranes that may be overly restrictive, or linear dicarboxylic acid-derived polymers that lack stability, the tricarboxylic acid monomer provides a balance between network density and segmental mobility. This is particularly valuable for separating mixtures of normal vs. branched alkanes or aromatic vs. non-aromatic compounds in aggressive organic solvents such as toluene.

One-Pot Melt Polycondensation for Polyimides

For industrial-scale polymer production, this compound enables a streamlined one-pot polycondensation process in molten benzoic acid when reacted with aromatic diamines . This solvent-assisted melt polymerization route eliminates the need for toxic aprotic solvents (e.g., NMP, DMAc) and the associated solvent recovery costs, while producing high-molecular-weight polyimides suitable for films, coatings, and molded parts. The thermal stability profile of the monomer (mp 224°C, bp >600°C) ensures it remains intact under the elevated temperatures required for imidization. Procurement for this application should prioritize high-purity (>98%) material to avoid side reactions during melt-phase condensation.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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